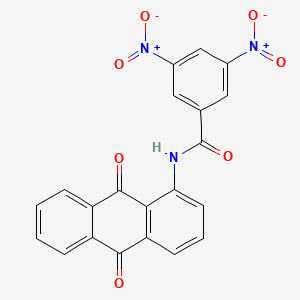
Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-3,5-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-3,5-dinitro-: is a complex organic compound with a molecular formula of C21H11N3O7 This compound is characterized by the presence of a benzamide group attached to an anthracene ring system, which is further substituted with nitro groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-3,5-dinitro- typically involves the following steps:
Nitration of Anthracene: Anthracene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
Oxidation: The nitrated anthracene is then oxidized to form the corresponding anthraquinone derivative.
Amidation: The anthraquinone derivative undergoes a reaction with benzoyl chloride in the presence of a base such as pyridine to form the benzamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using reducing agents like tin(II) chloride (SnCl2).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Amino-anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of dyes and pigments.
- Employed in the study of photophysical properties due to its conjugated system.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging.
- Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine:
- Explored for its potential anticancer properties due to its ability to intercalate into DNA.
- Evaluated for its antimicrobial activity against various pathogens.
Industry:
- Utilized in the production of advanced materials such as organic semiconductors.
- Applied in the development of sensors and electronic devices.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-3,5-dinitro- involves its ability to interact with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, the nitro groups can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Comparación Con Compuestos Similares
- Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
- Benzamide, N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Comparison:
- Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- has a chlorine substituent, which can influence its reactivity and biological activity differently compared to the nitro-substituted compound.
- Benzamide, N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)- contains an amino group, which can participate in different types of chemical reactions and may have distinct biological properties.
Uniqueness: The presence of nitro groups in Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-3,5-dinitro- imparts unique redox properties and potential for generating reactive intermediates, making it distinct from its analogs.
Propiedades
Número CAS |
544457-67-2 |
|---|---|
Fórmula molecular |
C21H11N3O7 |
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
N-(9,10-dioxoanthracen-1-yl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C21H11N3O7/c25-19-14-4-1-2-5-15(14)20(26)18-16(19)6-3-7-17(18)22-21(27)11-8-12(23(28)29)10-13(9-11)24(30)31/h1-10H,(H,22,27) |
Clave InChI |
NUFRPFGYDZKRIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


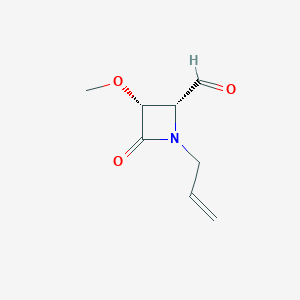
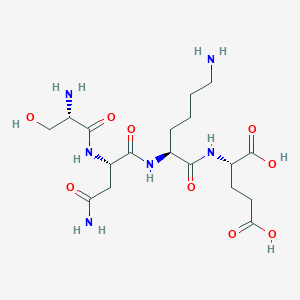
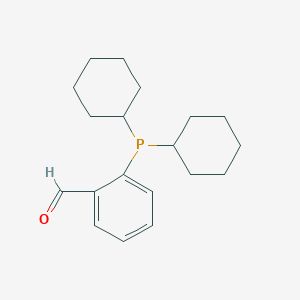
![Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane](/img/structure/B14235652.png)
![Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]-](/img/structure/B14235656.png)
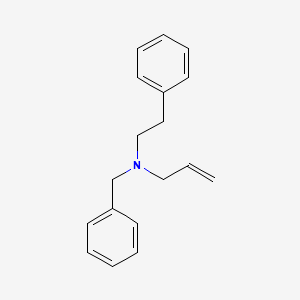

![Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester](/img/structure/B14235681.png)
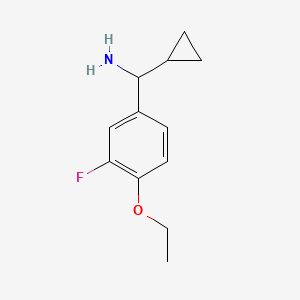
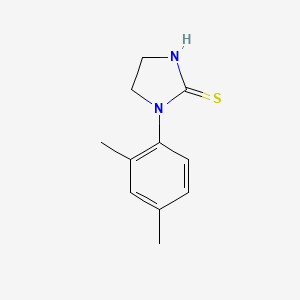
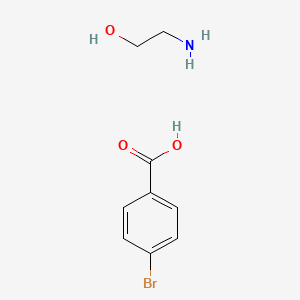
![N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235701.png)
![1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14235715.png)
![Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis-](/img/structure/B14235717.png)
